Structural Differentiation: Molecular Distance and Geometry Relative to Benzyl and Phenylethyl Analogs
Computational analysis reveals that the 3-phenylpropyl substituent of Pr-TPP (3-phenylpropyl triphenylphosphonium bromide) yields a distance of 6.11 Å from the phosphonium cation to the para carbon of the terminal benzene ring, which is significantly longer than the 4.53 Å distance in the benzyl analog (Bz-TPP) and the 4.87 Å distance in the 2-phenylethyl analog (Et-TPP) [1]. This increased spatial separation influences the molecule's ability to interact with biological targets such as DNA, as the extent of DNA interaction is directly correlated with the compound's structure [2].
| Evidence Dimension | Distance from phosphonium cation to para carbon of terminal benzene ring |
|---|---|
| Target Compound Data | 6.11 Å (for Pr-TPP, 3-phenylpropyl triphenylphosphonium bromide) |
| Comparator Or Baseline | Bz-TPP (Benzyl triphenylphosphonium bromide): 4.53 Å; Et-TPP (2-Phenylethyl triphenylphosphonium bromide): 4.87 Å; TPP-Br (Tetraphenylphosphonium bromide): 4.10 Å |
| Quantified Difference | Pr-TPP exhibits a 35% increase in distance compared to Bz-TPP (6.11 Å vs. 4.53 Å) and a 25% increase compared to Et-TPP (6.11 Å vs. 4.87 Å). |
| Conditions | Geometric optimization using molecular mechanics with Hyperchem software |
Why This Matters
The distinct spatial geometry of the 3-phenylpropyl group directly impacts molecular recognition events, such as DNA intercalation or protein binding, making this compound a unique tool for studying structure-dependent biological effects relative to shorter-chain analogs.
- [1] Bergeron, K. L., et al. (2009). Arylphosphonium salts interact with DNA to modulate cytotoxicity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 673(2), 141-148. Figure 1: Table of compounds including TPP-Br (Tetraphenylphosphonium Bromide), Bz-TPP (Benzyl triphenylphosphonium Bromide), Et-TPP (2-phenylethyl triphenylphosphonium Bromide), and Pr-TPP (3-phenylpropyl triphenylphosphonium Bromide) with Angstrom measurements from the phosphonium cation to the para carbon of the benzene ring. View Source
- [2] Bergeron, K. L., et al. (2009). Arylphosphonium salts interact with DNA to modulate cytotoxicity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 673(2), 141-148. The chemical structure of the APS determines the extent of its interaction with DNA and therefore its ability to aggregate the DNA. View Source
